
methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate, also known as PTG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTG belongs to the class of triazole-containing compounds, which have been widely studied for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been investigated as a neuroprotective agent, which can protect neurons from oxidative stress and apoptosis. Additionally, this compound has been found to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Wirkmechanismus
The mechanism of action of methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, including cell growth and differentiation. This compound has also been found to activate the Nrf2-ARE signaling pathway, which is responsible for the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate has several advantages and limitations for lab experiments. One of the advantages is its high purity, which makes it suitable for various biochemical assays. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, this compound has a low solubility in water, which can limit its use in certain experiments. Additionally, this compound is relatively expensive compared to other compounds, which can be a limitation for some research groups.
Zukünftige Richtungen
There are several future directions for the research on methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to explore the mechanisms of action of this compound in more detail, which can provide insights into its biological activities. Additionally, the synthesis of this compound analogs can lead to the discovery of compounds with improved properties and potential applications. Finally, the development of new methods for the synthesis of this compound can make it more accessible and cost-effective for research purposes.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been found to have diverse biological activities. This compound has shown potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory diseases. However, further research is needed to fully understand its mechanisms of action and to explore its potential applications in different fields.
Synthesemethoden
Methyl N-(phenylsulfonyl)-N-4H-1,2,4-triazol-4-ylglycinate can be synthesized by the reaction of N-(phenylsulfonyl) glycine with 4H-1,2,4-triazole-4-ylamine in the presence of methyl iodide. The reaction occurs at room temperature and yields this compound as a white crystalline solid with a high purity.
Eigenschaften
IUPAC Name |
methyl 2-[benzenesulfonyl(1,2,4-triazol-4-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-19-11(16)7-15(14-8-12-13-9-14)20(17,18)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMXTAXJTJKWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(N1C=NN=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

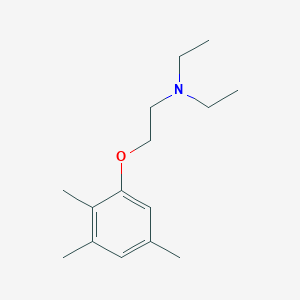
![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)
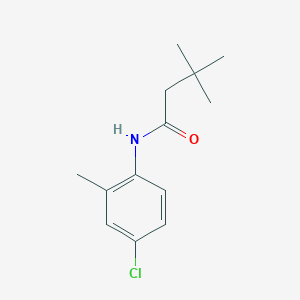
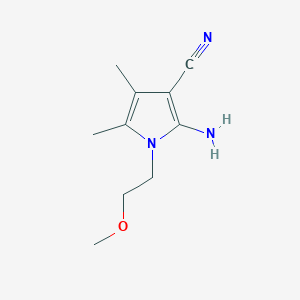

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
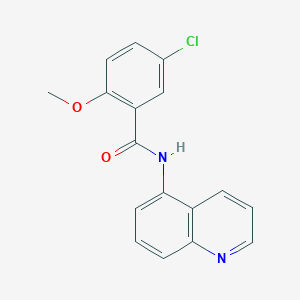
![1-benzofuran-2-yl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5785744.png)
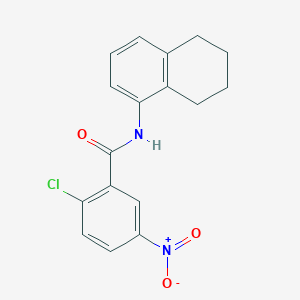
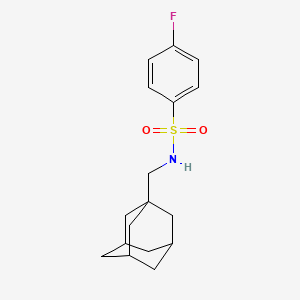
![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
